2-Bromo-4-(difluoromethyl)pyridin-3-ol
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Overview
Description
2-Bromo-4-(difluoromethyl)pyridin-3-ol: is a chemical compound with the molecular formula C6H4BrF2NO . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and difluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethyl)pyridin-3-ol typically involves the bromination of 4-(difluoromethyl)pyridin-3-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The general steps are as follows:
Starting Material: 4-(difluoromethyl)pyridin-3-ol.
Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.
Reaction Conditions: The reaction is typically conducted at a temperature range of 0-25°C to control the rate of bromination and prevent over-bromination.
Isolation: The product is isolated by standard workup procedures, including extraction, washing, and purification by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Use of large reactors to handle bulk quantities of starting materials and reagents.
Continuous Monitoring: Continuous monitoring of reaction parameters such as temperature, pressure, and concentration to ensure consistent product quality.
Purification: Advanced purification techniques such as distillation, crystallization, and chromatography to obtain high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(difluoromethyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The difluoromethyl group can be reduced to form methyl or ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4), chromium trioxide (CrO3), or pyridinium chlorochromate (PCC).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of substituted pyridines with various functional groups.
Oxidation Reactions: Formation of pyridine ketones or aldehydes.
Reduction Reactions: Formation of pyridine derivatives with reduced fluorine content.
Scientific Research Applications
2-Bromo-4-(difluoromethyl)pyridin-3-ol has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agricultural Chemistry: Employed in the development of agrochemicals such as herbicides and pesticides.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(difluoromethyl)pyridin-3-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The presence of bromine and difluoromethyl groups can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of ion channel conductance.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyridin-3-ol: Similar structure but with a methyl group instead of a difluoromethyl group.
2-Bromo-4-chloromethylpyridin-3-ol: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
2-Bromo-4-(trifluoromethyl)pyridin-3-ol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-Bromo-4-(difluoromethyl)pyridin-3-ol is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C6H4BrF2NO |
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Molecular Weight |
224.00 g/mol |
IUPAC Name |
2-bromo-4-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H4BrF2NO/c7-5-4(11)3(6(8)9)1-2-10-5/h1-2,6,11H |
InChI Key |
BZYBQIXUMHMEIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(F)F)O)Br |
Origin of Product |
United States |
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